1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone
Overview
Description
1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxaldehyde with an appropriate acetylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine and pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine and pyrimidine compounds.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine or pyrimidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, it disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds also contain fused pyridine and pyrimidine rings and exhibit similar biological activities.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring and are known for their anticancer properties.
Imidazo[1,2-a]pyridines: These compounds feature an imidazole ring fused with a pyridine ring and are used in medicinal chemistry for their diverse biological activities
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-11(9(2)16)7-14-12(15-8)10-3-5-13-6-4-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTJBFCPBMEAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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